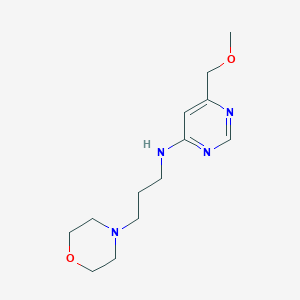![molecular formula C15H17N5OS B5523362 2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from basic heterocyclic precursors. An example involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic, and heterocyclic aldehydes, and phenacyl bromides. This method has been applied to synthesize a series of compounds tested for antiviral and antitumoral activity, indicating the importance of subtle structural variations for tuning biological properties (Jilloju et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed using X-ray diffraction and computational methods. These analyses have revealed that weak intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in their stabilization and supramolecular assembly (Al-Wahaibi et al., 2022).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing complex heterocyclic systems derived from related compounds, demonstrating the potential for creating novel molecular frameworks. For instance, the synthesis of polyfused heterocyclic systems utilizing related structural moieties has been explored, showing the versatility of these compounds in generating diverse heterocyclic structures with potential application in material science and pharmaceuticals (Allah, 2002).
Biological Activities and Applications
Compounds containing the triazolo[3,4-b][1,3,4]thiadiazole core structure have been investigated for their biological activities, including antimicrobial, anticancer, and antitumoral properties. For example:
- Antimicrobial and Antibacterial Activity : Certain azole derivatives, including structures related to the specified compound, have exhibited good antibacterial activity against specific bacterial strains, suggesting their potential as antimicrobial agents (Tumosienė et al., 2012).
- Anticancer Activity : Research into novel pyrazolo and triazolo derivatives incorporating similar structural motifs has shown moderate effects against certain bacterial and fungal species, indicating the potential for developing new anticancer therapies (Abdel‐Aziz et al., 2008).
- Antiviral and Antitumoral Activity : Studies on derivatives with the triazolo[3,4-b][1,3,4]thiadiazine core have uncovered promising in vitro activity against coronaviruses and tumor cells, highlighting their potential in antiviral and anticancer drug development (Jilloju et al., 2021).
Antioxidant Properties
Research on novel derivatives has also explored their antioxidant capabilities, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases. Certain compounds have demonstrated significant antioxidant activity, comparable to known antioxidants like ascorbic acid, underscoring their potential therapeutic value (Tumosienė et al., 2020).
Insecticidal Activity
In addition to pharmaceutical applications, some derivatives have been investigated for their insecticidal properties, offering potential for the development of new agricultural chemicals. For instance, novel pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown potential insecticidal activity, particularly in regulating the growth of certain larvae (Qian et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9-17-18-14-20(9)19-12(22-14)10-7-5-6-8-11(10)16-13(21)15(2,3)4/h5-8H,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAYGDVKPGUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)